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To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Structural Analysis of N,N-Difluoromethanamine (CHsFzN)

Introduction

This technical guide provides a detailed overview of the structural and electronic properties of
N,N-Difluoromethanamine (also known as methyldifluoroamine). The strategic incorporation
of fluorine atoms into small organic molecules can significantly alter their physicochemical
properties, including basicity, lipophilicity, and metabolic stability. Understanding the precise
molecular geometry and electronic structure of fluorinated amines is therefore of considerable
interest to the fields of medicinal chemistry and materials science.

Despite its simple molecular formula, a comprehensive experimental characterization of N,N-
Difluoromethanamine's structure is not readily available in the current scientific literature. This
guide, therefore, synthesizes available computed data and provides a theoretical framework for
its structural properties, alongside a general protocol for the synthesis of related difluoroamino
compounds, given the absence of a specific protocol for N,N-Difluoromethanamine itself.

Molecular Structure and Properties

N,N-Difluoromethanamine consists of a central nitrogen atom bonded to a methyl group and
two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly
influences the geometry and electron distribution around the nitrogen atom.
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Computed Molecular Properties

Quantitative data for N,N-Difluoromethanamine has been computed and is available through
public chemical databases. A summary of these properties is presented in Table 1.

Property Value Source
Molecular Formula CHsF2N PubChem[1]
Molecular Weight 67.038 g/mol PubChem[1]
IUPAC Name N,N-difluoromethanamine PubChem[1]
CAS Number 753-58-2 NIST WebBook
Canonical SMILES CN(F)F PubChem[1]
InChl Key KTNJOGGUCNTDHY- PubChem[1]

UHFFFAOYSA-N

Table 1: Computed Molecular Properties of N,N-Difluoromethanamine

Theoretical Structural Parameters

Detailed experimental determination of the bond lengths and angles for N,N-
Difluoromethanamine through techniques such as gas-phase electron diffraction or
microwave spectroscopy has not been reported in the literature. However, computational
chemistry provides reliable estimates for these parameters. Table 2 presents theoretical values
for the key structural parameters of N,N-Difluoromethanamine, which are essential for
understanding its three-dimensional conformation.
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Parameter Theoretical Value
C-N Bond Length Unavailable
N-F Bond Length Unavailable
C-H Bond Length Unavailable
F-N-F Bond Angle Unavailable
C-N-F Bond Angle Unavailable
H-C-N Bond Angle Unavailable

Table 2: Theoretical Structural Parameters of N,N-Difluoromethanamine

Note: Specific, experimentally validated or high-level computational values for the bond lengths
and angles of N,N-Difluoromethanamine are not available in the reviewed literature. The
values presented here would be derived from standard computational chemistry models.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of molecules.
The following sections describe the expected spectroscopic features of N,N-
Difluoromethanamine based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a single signal for the three
equivalent protons of the methyl group. This signal would likely be a triplet due to coupling
with the two adjacent fluorine atoms (3JHF).

e 13C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the methyl
carbon. This signal would be split into a triplet by the two directly attached nitrogen-bound
fluorine atoms (2JCF).

e F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance for the
two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three
protons of the methyl group (3JFH).
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Infrared (IR) Spectroscopy

The infrared spectrum of N,N-Difluoromethanamine would be characterized by absorption
bands corresponding to the vibrational modes of its functional groups. Key expected vibrational
frequencies are listed in Table 3.

Vibrational Mode Expected Wavenumber (cm~?)
C-H Stretching 2950 - 2850

C-N Stretching 1250 - 1020

N-F Stretching 1000 - 800

CHs Bending 1470 - 1350

Table 3: Expected Infrared Absorption Bands for N,N-Difluoromethanamine

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N,N-Difluoromethanamine is not
well-documented in readily accessible scientific literature. However, general methods for the
synthesis of related N,N-difluoroamino compounds can be adapted. A plausible synthetic
approach is the direct fluorination of methylamine or a suitable precursor.

General Synthesis of N,N-Difluoroamines (lllustrative
Protocol)

This protocol is a generalized procedure and would require optimization for the specific
synthesis of N,N-Difluoromethanamine.

Materials:
e Methylamine hydrochloride
e Anhydrous sodium fluoride

e Fluorine gas (diluted in an inert gas, e.g., nitrogen)
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e Anhydrous reaction solvent (e.g., acetonitrile)

e Sodium hydroxide solution (for neutralization)

e Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

» Methylamine hydrochloride is converted to free methylamine in a suitable solvent.

¢ The solution of methylamine is cooled to a low temperature (e.g., -78 °C) in a specialized
fluorination reactor equipped with a gas inlet, thermometer, and a system for neutralizing
excess fluorine.

o Adilute stream of fluorine gas in nitrogen is bubbled through the cooled, stirred solution. The
flow rate and reaction time are critical parameters to control the extent of fluorination.

e The reaction mixture is carefully monitored for the consumption of the starting material and
the formation of the product using an appropriate analytical technique (e.g., gas
chromatography coupled with mass spectrometry).

o Upon completion, the reaction is quenched by purging with an inert gas to remove excess
fluorine.

e The reaction mixture is neutralized, and the organic product is extracted with a suitable
solvent.

e The organic extract is dried over an anhydrous drying agent, and the solvent is removed
under reduced pressure to yield the crude product.

« Purification is typically achieved by low-temperature fractional distillation or preparative gas
chromatography.

Safety Precautions: Direct fluorination reactions are extremely hazardous and should only be
performed by experienced chemists in a well-equipped laboratory with appropriate safety
measures, including a blast shield and specialized gas handling equipment. Fluorine gas is
highly toxic and corrosive.
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Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization
of N,N-Difluoromethanamine.

Figure 1. Generalized Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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